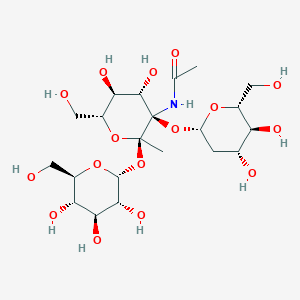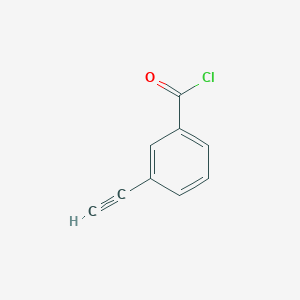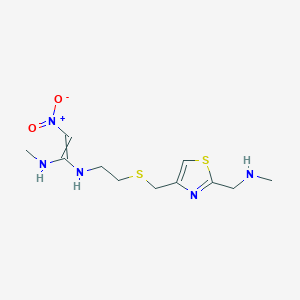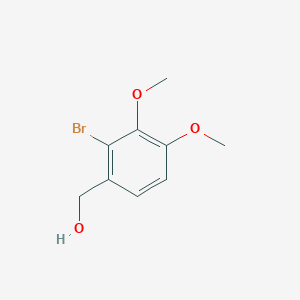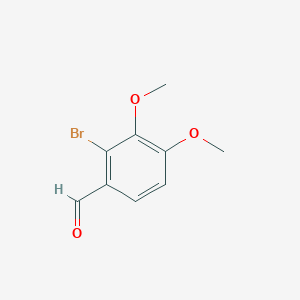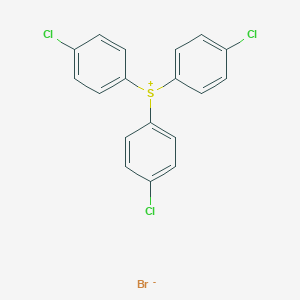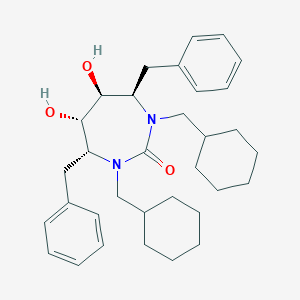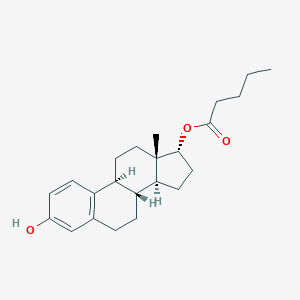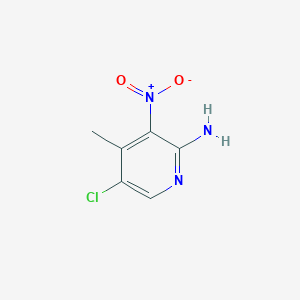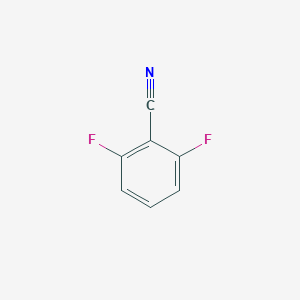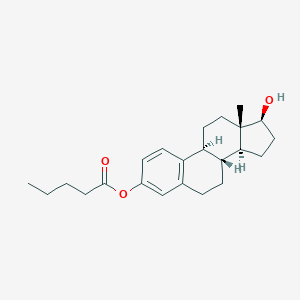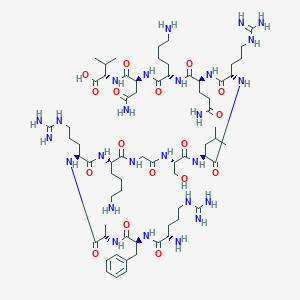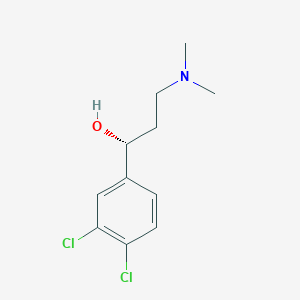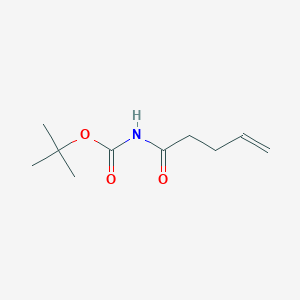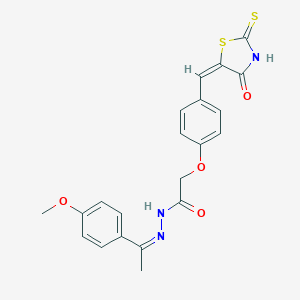
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide, also known as TTMH, is a compound that has been extensively studied in scientific research for its potential applications in various fields.
作用機序
The mechanism of action of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide is complex and not fully understood. However, studies have shown that Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide can induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by blocking the NF-κB signaling pathway. In addition, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been shown to have anti-microbial properties by disrupting the bacterial cell membrane.
生化学的および生理学的効果
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and disrupt the bacterial cell membrane. In vivo studies have shown that Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide can reduce tumor growth and inflammation in animal models.
実験室実験の利点と制限
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide also has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide. One area of interest is the development of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the development of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide-based pesticides for use in agriculture. Finally, there is potential for Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide to be used in environmental remediation efforts to remove heavy metals from contaminated soil and water.
Conclusion:
In conclusion, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide is a compound that has been extensively studied for its potential applications in various fields. Its anti-tumor, anti-inflammatory, and anti-microbial properties make it a promising candidate for the development of new drugs. Its insecticidal and fungicidal properties make it a potential alternative to traditional pesticides. And its potential to remove heavy metals from contaminated soil and water make it a promising tool for environmental remediation efforts. Further research is needed to fully understand the mechanism of action of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide and to explore its potential applications in these and other fields.
合成法
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting compound with 4-(bromomethyl)phenol. The final step involves the reaction of the intermediate product with acetic acid hydrazide. The synthesis of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide is a complex process that requires careful attention to detail to ensure high yields and purity.
科学的研究の応用
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been shown to possess anti-tumor, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs. In agriculture, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In environmental science, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been shown to have the potential to remove heavy metals from contaminated soil and water.
特性
CAS番号 |
139298-37-6 |
|---|---|
製品名 |
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide |
分子式 |
C21H19N3O4S2 |
分子量 |
441.5 g/mol |
IUPAC名 |
N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H19N3O4S2/c1-13(15-5-9-16(27-2)10-6-15)23-24-19(25)12-28-17-7-3-14(4-8-17)11-18-20(26)22-21(29)30-18/h3-11H,12H2,1-2H3,(H,24,25)(H,22,26,29)/b18-11+,23-13- |
InChIキー |
GXWPKSLBMHZUAE-UHFFFAOYSA-N |
異性体SMILES |
C/C(=N/NC(=O)COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2)/C3=CC=C(C=C3)OC |
SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2)C3=CC=C(C=C3)OC |
正規SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2)C3=CC=C(C=C3)OC |
同義語 |
N-[1-(4-methoxyphenyl)ethylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanyliden e-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



